![molecular formula C18H21N5O B6120575 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one](/img/structure/B6120575.png)
2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one typically involves the condensation of 4,8-dimethylquinazoline with 6-methyl-5-propylpyrimidin-4(3H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .
Scientific Research Applications
2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for treating diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine
Uniqueness
What sets 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one apart from similar compounds is its unique structural features and the specific biological activities it exhibits. These unique properties make it a valuable compound for various scientific and industrial applications .
Biological Activity
The compound 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one is a synthetic organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H25N5O
- Molecular Weight : 327.4 g/mol
- CAS Number : 924862-76-0
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may interact with specific receptors in the body, leading to alterations in signaling pathways that regulate various physiological functions.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and inhibited cell cycle progression.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
A549 (Lung) | 10 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Strains Tested : Efficacy was evaluated against Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
- Antimicrobial Efficacy Assessment : Another study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential role as a therapeutic agent in treating resistant bacterial infections.
Properties
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-4-methyl-5-propyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-5-7-14-12(4)20-18(22-16(14)24)23-17-19-11(3)13-9-6-8-10(2)15(13)21-17/h6,8-9H,5,7H2,1-4H3,(H2,19,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWYFUNJLCOLBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=NC3=C(C=CC=C3C(=N2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.